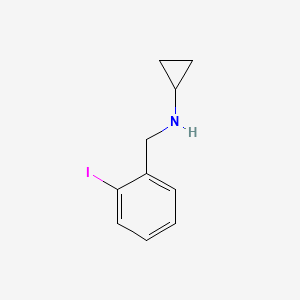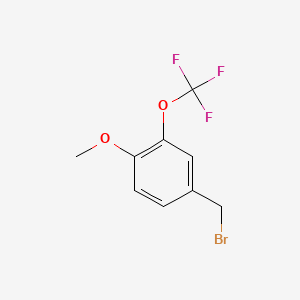
Bromuro de 4-metoxi-3-(trifluorometoxi)bencilo
Descripción general
Descripción
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a benzyl bromide derivative where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
4-Methoxy-3-(trifluoromethoxy)benzyl bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
It’s known that benzyl bromides are often used in organic synthesis as alkylating agents .
Mode of Action
As a benzyl bromide, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide likely acts as an alkylating agent, introducing the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions .
Biochemical Pathways
It’s known that benzyl bromides can participate in various types of chemical reactions, including nucleophilic substitutions and coupling reactions .
Result of Action
It’s known that benzyl bromides can react with various nucleophiles, leading to the formation of new chemical bonds .
Action Environment
The action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the compound is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Friedel-Crafts polymerization in the presence of aluminum chloride as a catalyst . This interaction highlights its reactivity and potential use in creating polymeric structures. Additionally, its interaction with bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), demonstrates its utility in medicinal chemistry .
Cellular Effects
4-Methoxy-3-(trifluoromethoxy)benzyl bromide has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular membranes can lead to changes in membrane permeability and fluidity, impacting cell signaling and metabolic processes. Additionally, its potential to cause burns and damage to mucous membranes indicates its strong reactivity and potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide involves its ability to form covalent bonds with biomolecules. This compound can act as an alkylating agent, binding to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Its interaction with bioreductive drugs, such as PA-824, involves the formation of stable adducts that can modulate the drug’s activity . Additionally, its ability to undergo Friedel-Crafts polymerization highlights its reactivity and potential for creating complex molecular structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can change over time. The compound is stable under normal conditions but can degrade when exposed to heat, flames, or incompatible products . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative cytotoxic effects, impacting cellular function and viability.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, its potential to cause burns and damage to mucous membranes indicates that high doses can be particularly harmful . Threshold effects and toxicological data from animal studies are essential for determining safe dosage levels for research and potential therapeutic applications.
Metabolic Pathways
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to undergo Friedel-Crafts polymerization suggests its involvement in synthetic pathways that create complex organic molecules . Additionally, its interaction with bioreductive drugs indicates its potential role in drug metabolism and modification .
Transport and Distribution
Within cells and tissues, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cellular membranes, affecting its localization and accumulation within specific cellular compartments . Understanding its transport and distribution is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is influenced by its chemical properties and interactions with cellular components. It may localize to specific organelles or compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct its localization, impacting its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-trifluoromethylanisole. In this reaction, 3-trifluoromethylanisole is reacted with bromine to cause a substitution reaction, forming the target product .
Another method involves the reaction of 4-methoxy-3-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solution at 0°C. The reaction mixture is stirred for 0.5 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is extracted with ether, washed with sodium bicarbonate and water, and dried over sodium sulfate. The solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4-Methoxy-3-(trifluoromethoxy)benzyl bromide typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-3-(trifluoromethoxy)benzyl alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)benzyl bromide
- 4-Methoxybenzyl bromide
Uniqueness
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYBNDTSCJDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
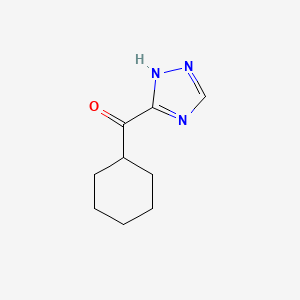



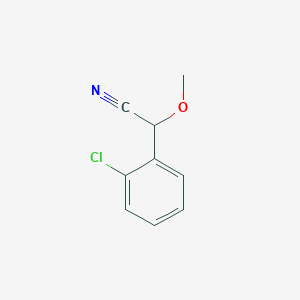
![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)
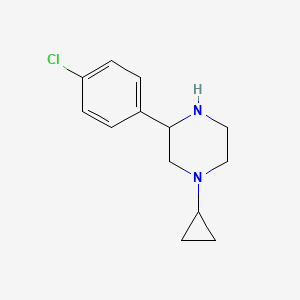
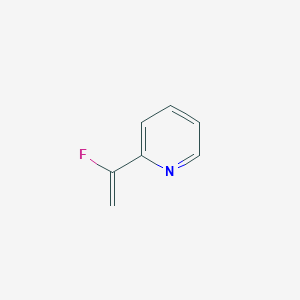
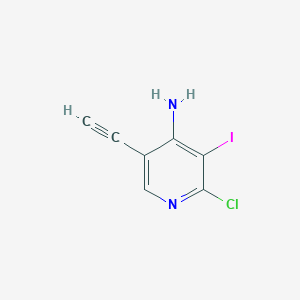

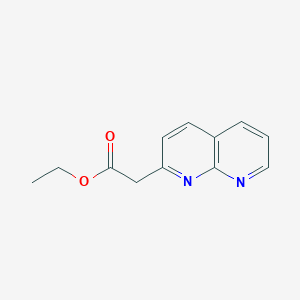
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
